molecular formula C8H10N2O2 B14560201 (4E)-4-hydroxyimino-3,5,6,7-tetrahydro-1H-indol-2-one

(4E)-4-hydroxyimino-3,5,6,7-tetrahydro-1H-indol-2-one

Cat. No.: B14560201
M. Wt: 166.18 g/mol
InChI Key: MQWGKOFZIJIKHJ-JXMROGBWSA-N
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Description

(4E)-4-hydroxyimino-3,5,6,7-tetrahydro-1H-indol-2-one is a chemical compound with a unique structure that includes a hydroxyimino group and a tetrahydroindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-hydroxyimino-3,5,6,7-tetrahydro-1H-indol-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of an appropriate ketone with hydroxylamine to form the hydroxyimino group. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-hydroxyimino-3,5,6,7-tetrahydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4E)-4-hydroxyimino-3,5,6,7-tetrahydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-hydroxyimino-3,5,6,7-tetrahydro-1H-indol-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxyimino-2-oxindole
  • 3,5,6,7-tetrahydro-1H-indol-2-one

Uniqueness

(4E)-4-hydroxyimino-3,5,6,7-tetrahydro-1H-indol-2-one is unique due to the presence of both the hydroxyimino group and the tetrahydroindolone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(4E)-4-hydroxyimino-3,5,6,7-tetrahydro-1H-indol-2-one

InChI

InChI=1S/C8H10N2O2/c11-8-4-5-6(9-8)2-1-3-7(5)10-12/h12H,1-4H2,(H,9,11)/b10-7+

InChI Key

MQWGKOFZIJIKHJ-JXMROGBWSA-N

Isomeric SMILES

C1CC2=C(CC(=O)N2)/C(=N/O)/C1

Canonical SMILES

C1CC2=C(CC(=O)N2)C(=NO)C1

Origin of Product

United States

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